molecular formula C28H27NO4S B138090 4-Hydroxy Raloxifene CAS No. 185416-01-7

4-Hydroxy Raloxifene

Cat. No. B138090
M. Wt: 473.6 g/mol
InChI Key: NOAUIPGLJUIQCW-UHFFFAOYSA-N
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Description

Raloxifene is a selective estrogen receptor modulator (SERM) that is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women . It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation .


Synthesis Analysis

During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . All of the impurities were detected using the gradient high performance liquid chromatographic (HPLC) method . Transdermal administration of raloxifene hydrochloride (RLX)-loaded nanostructured lipid carriers (NLCs) has been proposed to circumvent its low oral bioavailability (2%) .


Molecular Structure Analysis

Detailed examination of the structure and photophysical properties of raloxifene led to the successful realization of stimuli-responsive RTP in the molecular crystals of the resultant raloxifene analogs .


Chemical Reactions Analysis

An analytical method has been developed based on a colorimetric assay for the estimation of raloxifene hydrochloride . This method is based on a coupling reaction using modified Romini’s reagent in which sodium nitroprusside is used as a chromogenic derivatizing reagent .


Physical And Chemical Properties Analysis

Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for NLC preparation . Solubility studies helped select gelucire, caprylic/capric triglyceride, span 80, and tween 80 for NLC production .

Safety And Hazards

Raloxifene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Recent studies have shown that the selective estrogen receptor modulator (SERM) raloxifene had pronounced protective effects against progressing brain damage after traumatic brain injury (TBI) in mice . This indicates beneficial effects of raloxifene for brain health, prompting the study of the history and present state of knowledge of this topic .

properties

IUPAC Name

[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUIPGLJUIQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Raloxifene

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